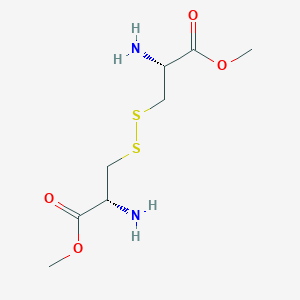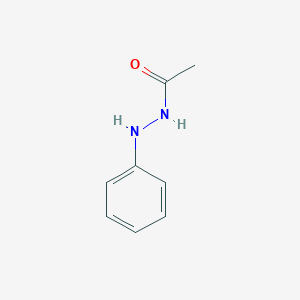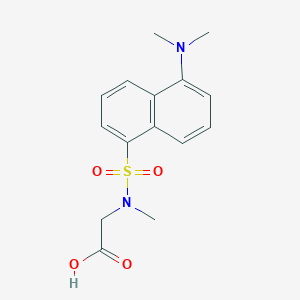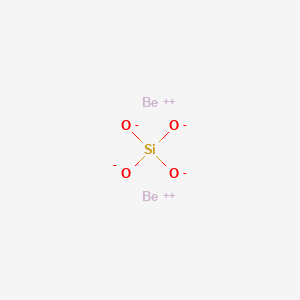
1-Pentylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentylcyclohexene is an organic compound with the molecular formula C₁₁H₂₀. It is also known by other names such as 1-Pentyl-1-cyclohexene and this compound . This compound is a derivative of cyclohexene, where a pentyl group is attached to the first carbon of the cyclohexene ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-Pentylcyclohexene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield cyclohexane derivatives using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include cyclohexanone, cyclohexanol, and halogenated cyclohexene derivatives .
Scientific Research Applications
1-Pentylcyclohexene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pentylcyclohexene involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The compound may also undergo metabolic transformations, producing active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Pentylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: A simpler structure without the pentyl group, used in similar chemical reactions and applications.
Cyclohexane: A fully saturated derivative, used as a solvent and in the production of nylon.
Cyclohexanol: An alcohol derivative, used in the synthesis of plasticizers and as a solvent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
15232-85-6 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-pentylcyclohexene |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3 |
InChI Key |
IOTQTOFPEVQVPG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CCCCC1 |
Canonical SMILES |
CCCCCC1=CCCCC1 |
| 15232-85-6 | |
Synonyms |
1-Pentyl-1-cyclohexene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)

![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
